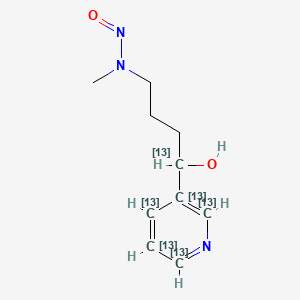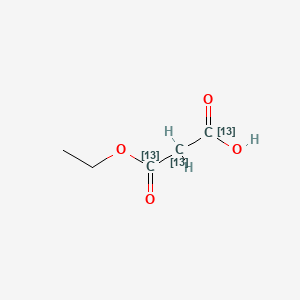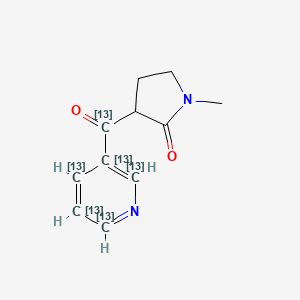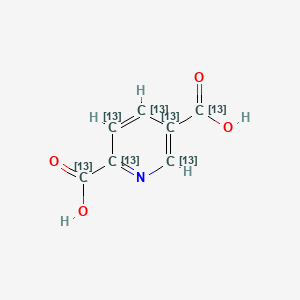![molecular formula C31H32N2O5 B561918 (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1217846-55-3](/img/structure/B561918.png)
(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a methoxyphenoxy group, an amino group, and a carbazolyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzyloxy, methoxyphenoxy, and carbazolyl groups could potentially make this compound reactive towards electrophiles .科学的研究の応用
Treatment of Hypertrophic Cardiomyopathy (HCM)
The R-enantiomer of carvedilol has been studied for its potential in treating HCM, a condition characterized by hypercontractility and arrhythmia. Unlike traditional β-blockers, the R-enantiomer can suppress contractile function and arrhythmia without lowering heart rate, thus improving cardiac output. This is achieved through the dual blockade of α1-adrenergic receptor and RyR2 (ryanodine receptor type 2) .
Management of Heart Failure
Carvedilol is used to manage mild to severe chronic heart failure. The R-enantiomer specifically contributes to this application by blocking α1-adrenergic receptors, which helps in reducing the symptoms and progression of heart failure .
Post-Myocardial Infarction Left Ventricular Dysfunction
Patients with left ventricular dysfunction following a myocardial infarction benefit from carvedilol’s ability to improve ventricular function. The R-enantiomer plays a role in managing the condition by maintaining stroke volume and preventing further cardiac complications .
Hypertension Treatment
The compound is also indicated for the treatment of hypertension. By blocking α1-adrenergic receptors, the R-enantiomer of carvedilol helps in dilating blood vessels, thereby reducing blood pressure .
Pharmacokinetic Research
The different metabolic properties of the R- and S-enantiomers of carvedilol are of interest in pharmacokinetic research. The R-enantiomer undergoes preferential metabolism, which has implications for dosing and efficacy .
Combination Therapy for Moderate Hypertension
Carvedilol’s dual action as both a beta and alpha-1 adrenoceptor blocker makes it advantageous in combination therapies. Moderate doses of carvedilol in combination with other drugs can decrease the incidence of adverse effects compared to high-dose monotherapy in the treatment of moderate hypertension .
作用機序
Biochemical Pathways
The action of ®-(+)-4’-Benzyloxyphenyl Carvedilol affects the ryanodine receptor 2 (RyR2) pathway . By limiting the open time of RyR2, it can prevent and reverse neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease (AD) mouse models without affecting the accumulation of beta-amyloid (Aβ) .
Pharmacokinetics
®-(+)-4’-Benzyloxyphenyl Carvedilol is a highly lipophilic drug that is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .
Result of Action
The result of the action of ®-(+)-4’-Benzyloxyphenyl Carvedilol is the suppression of neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models . This suggests that it could be a potential new therapy for AD .
Action Environment
The action, efficacy, and stability of ®-(+)-4’-Benzyloxyphenyl Carvedilol can be influenced by environmental factors such as the solubility of the drug . As a BCS Class II drug, it has low solubility, which can affect its bioavailability and therapeutic effectiveness . Various approaches have been explored to increase the solubility of carvedilol, including micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation .
特性
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652460 |
Source


|
| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217846-55-3 |
Source


|
| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

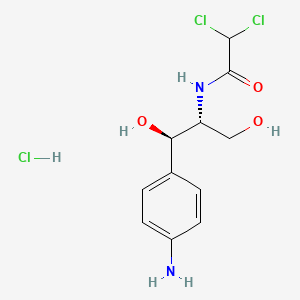
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)

